2-CHLORO-6-FLUORO-N-{[5-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}BENZAMIDE
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Overview
Description
2-CHLORO-6-FLUORO-N-{[5-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}BENZAMIDE is a complex organic compound that features a combination of chloro, fluoro, and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-6-FLUORO-N-{[5-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}BENZAMIDE typically involves multiple steps. One common approach includes the following steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This can be achieved by reacting 2-chloro-6-fluorotoluene with chlorine gas under UV light.
Synthesis of 3-fluoroaniline: This involves the hydrogenation of 3-fluoronitrobenzene.
Formation of the oxadiazole ring: This can be done by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling reactions: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-6-FLUORO-N-{[5-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}BENZAMIDE can undergo various types of chemical reactions, including:
Substitution reactions: Due to the presence of chloro and fluoro groups, the compound can undergo nucleophilic substitution reactions.
Oxidation and reduction reactions: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-CHLORO-6-FLUORO-N-{[5-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}BENZAMIDE has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials science: It can be used in the development of new materials with unique properties.
Biological studies: The compound can be used to study the effects of fluorinated and chlorinated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 2-CHLORO-6-FLUORO-N-{[5-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity . The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-fluoroaniline: An organofluorine compound used as a precursor in medicinal chemistry.
2-chloro-6-fluorobenzyl chloride: Used as an alkylating reagent in various synthetic processes.
Uniqueness
2-CHLORO-6-FLUORO-N-{[5-({[(3-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N4O3S/c19-12-5-2-6-13(21)16(12)17(27)22-8-15-24-25-18(28-15)29-9-14(26)23-11-4-1-3-10(20)7-11/h1-7H,8-9H2,(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCYSTRFFDPTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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